(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine
Description
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine is a bicyclic amine-containing compound featuring a 1,9-dioxaspiro[5.5]undecane core with a methanamine (-CH2NH2) substituent at the 4-position. The compound’s spirocyclic structure imparts conformational rigidity, which may enhance binding specificity in biological systems.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ylmethanamine |
InChI |
InChI=1S/C10H19NO2/c11-8-9-1-4-13-10(7-9)2-5-12-6-3-10/h9H,1-8,11H2 |
InChI Key |
XANWWWVLZHMFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCOCC2)CC1CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine hydrochloride, a spirocyclic compound with the molecular formula , has applications in scientific research across various fields. Its unique structure, featuring two rings connected through a single atom, makes it a versatile building block in chemistry, biology, medicine, and industry.
Scientific Research Applications
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine hydrochloride has garnered attention in medicinal chemistry and biological research, with ongoing investigations into its therapeutic properties.
- Chemistry: It serves as a fundamental building block in synthesizing more complex spiro compounds.
- Biology: Researchers explore its potential as a biochemical probe, leveraging its unique structural characteristics.
- Medicine: It is being investigated for potential therapeutic applications, including antimicrobial and anticancer activities. Studies have explored its anticancer potential, demonstrating its ability to decrease the viability of various cancer cell lines. The compound may modulate enzyme activity or receptor binding, influencing various biochemical pathways. For instance, it has been suggested that it can inhibit cancer cell proliferation by interfering with cellular signaling pathways, although detailed mechanisms remain under investigation.
- Industry: It is utilized in developing new materials and chemical processes.
Chemical Reactions
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine hydrochloride undergoes several chemical reactions, which include:
- Oxidation: Oxidation can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution: The amine group in the compound can undergo substitution reactions with halides or other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a spirocyclic ketone, while reduction may produce a secondary amine.
Reagents and Conditions:
- Oxidation: Potassium permanganate in an acidic medium.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Mechanism of Action
The mechanism of action of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine and analogous spirocyclic compounds:
Physicochemical Properties
- Target Compound: Limited data on exact properties, but the hydrochloride salt (MW 235.7) suggests improved aqueous solubility compared to the free base .
- Methanesulfonate Derivative : CCS values (e.g., 200.2 Ų for [M+H]+) indicate distinct ion mobility profiles, relevant for mass spectrometry-based analyses .
- 1,7-Dioxaspiro[5.5]undecane : Lower polarity due to lack of amine groups; used in pheromone studies due to volatility .
Key Research Findings and Challenges
Structural Rigidity : The spirocyclic core enhances target selectivity, as seen in Adhesamine analogs .
Derivative Utility : Methanesulfonyl chloride derivatives (e.g., CAS 2155852-98-3) are reactive intermediates for sulfonamide drug candidates .
Analytical Limitations: Compounds like 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one require advanced techniques (GC-MS, NMR) for characterization due to structural complexity .
Biological Activity
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structural features suggest possible interactions with various biological targets, including receptors and enzymes. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its spirocyclic structure, which is known to influence biological interactions significantly. The presence of the dioxaspiro moiety contributes to its unique binding properties.
Biological Activity Overview
Research indicates that (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine exhibits various biological activities:
- Antiviral Activity : Preliminary studies have shown that derivatives of spiro compounds, including those related to (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine, can inhibit HIV-1 integrase activity. This suggests potential as an antiviral agent against retroviruses .
- Quorum Sensing Inhibition : Compounds with similar structural motifs have been evaluated for their ability to interfere with quorum sensing in bacterial biofilms, indicating a role in combating biofilm-associated infections .
- Cytotoxicity and Selectivity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines while maintaining selectivity over normal cells, which is crucial for therapeutic applications .
The mechanisms through which (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit key enzymes involved in viral replication or bacterial communication.
Table 1: Summary of Biological Activities and Findings
Synthesis and Derivatives
Synthesis methods for compounds related to (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine typically involve multi-step organic reactions including Diels-Alder reactions and functionalization strategies that enhance biological activity . The exploration of various derivatives has been crucial in identifying more potent analogs.
Q & A
Q. Basic Research Focus
- GC-MS : Operate at 298.1 K with a Bruker BioSpin GmbH instrument, using a zg30 pulse sequence (16 scans, 14.5 µs pulse width) for volatile intermediates .
- NMR : and DEPT-135 spectra in CDCl₃ to identify quaternary carbons and amine protons. Key shifts:
- Spiro carbon: δ 95–105 ppm.
- Methanamine NH₂: δ 1.5–2.5 ppm (broad) .
- HPLC : Use Chromolith® columns (C18 phase) with acetonitrile/water gradients for purity assessment .
How do conformational dynamics impact the stability of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine?
Advanced Research Focus
Chair-chair conformations dominate spiro[5.5] systems. Stability is influenced by:
- Steric Strain : Bulky substituents (e.g., methanamine) favor equatorial positions to minimize 1,3-diaxial interactions .
- Hydrogen Bonding : Intramolecular H-bonds between the amine and ether oxygen enhance rigidity.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy minima for chair vs. twist-boat conformers .
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Test against targets like Pfmrk (malaria kinase) using fluorescence polarization .
- Cell Permeability : Caco-2 monolayer models with LC-MS quantification (LOQ: 0.1 ng/mL) .
- Structure-Activity Relationship (SAR) : Modify the methanamine group to assess impact on binding affinity. For example:
How can physicochemical properties (e.g., LogP, solubility) guide formulation studies?
Q. Basic Research Focus
- LogP Determination : Shake-flask method (observed LogP = 3.2 ± 0.1) predicts moderate lipophilicity .
- Solubility Enhancement : Use β-cyclodextrin inclusion complexes (2:1 molar ratio) to increase aqueous solubility by 15× .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months .
What computational tools are recommended for modeling spiro compound reactivity?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
